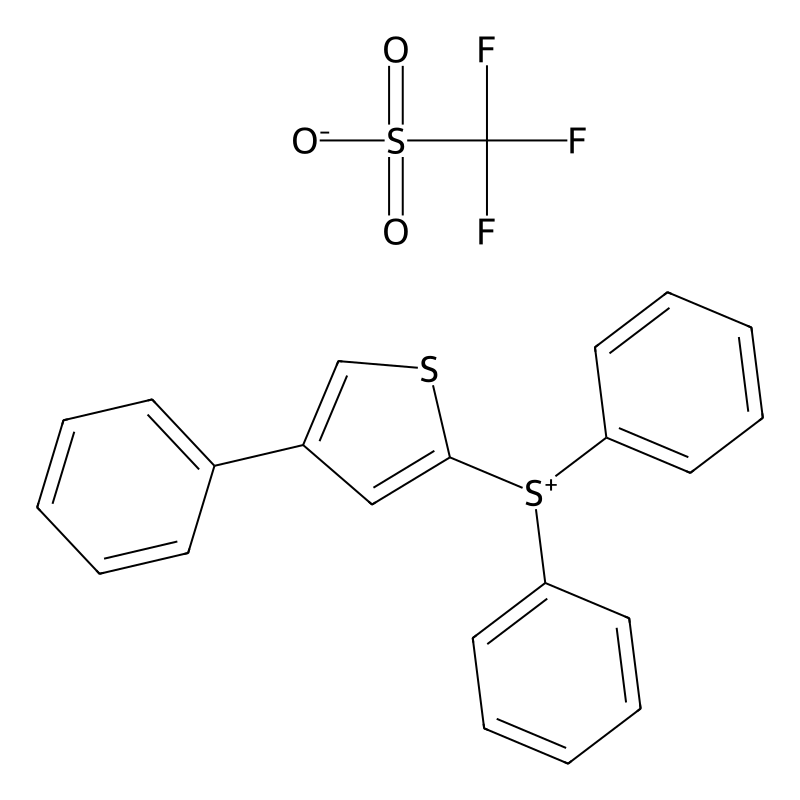

(4-Phenylthiophenyl)diphenylsulfonium triflate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sulfonium Cations in Research

Sulfonium cations, like the one present in (4-phenylthiophenyl)diphenylsulfonium triflate, possess several properties that make them valuable in research:

- Cationic character: The positive charge of the sulfonium cation allows it to interact with various negatively charged molecules, including biological macromolecules like DNA and proteins. This property is utilized in studies on molecular recognition and binding.

- Tunable steric and electronic properties: By modifying the substituents attached to the sulfur atom, researchers can adjust the size and electronic properties of the sulfonium cation. This allows for fine-tuning the molecule's interactions with other molecules, making it a versatile tool in various research applications.

Triflate Anion in Research

The triflate anion (CF3SO3⁻) is another key component of (4-phenylthiophenyl)diphenylsulfonium triflate and offers its own set of research applications:

- Strong Lewis acidity: The triflate anion is a strong Lewis acid, meaning it can accept electron pairs from other molecules. This property is exploited in various reactions, including organic synthesis and catalysis.

- High stability: The triflate anion is known for its exceptional stability under various reaction conditions, including high temperatures and acidic or basic environments. This makes it a reliable and robust component in various research settings.

(4-Phenylthiophenyl)diphenylsulfonium triflate is an organic compound characterized by its complex structure, which includes a sulfonium center bonded to two diphenyl groups and a triflate anion. The compound is notable for its potential applications in organic synthesis and materials science, particularly in the field of photoinitiators for polymerization processes. The presence of both sulfur and aromatic rings contributes to its unique chemical properties, influencing its reactivity and stability.

- Wearing gloves, eye protection, and protective clothing when handling.

- Working in a well-ventilated fume hood.

- Avoiding contact with skin and eyes.

- Properly disposing of waste according to local regulations.

- Nucleophilic Substitution: The sulfonium center can undergo nucleophilic attack, leading to the substitution of the triflate group with various nucleophiles.

- Electrophilic Aromatic Substitution: The phenyl groups can engage in electrophilic substitution reactions, allowing for further functionalization.

- Decomposition Reactions: Under certain conditions, (4-Phenylthiophenyl)diphenylsulfonium triflate can decompose to release sulfur-containing species, which may have implications in synthetic pathways.

These reactions highlight the compound's versatility as a reagent in organic chemistry.

Several methods can be employed to synthesize (4-Phenylthiophenyl)diphenylsulfonium triflate:

- Reaction of Diphenylsulfide with Triflic Anhydride: This method involves treating diphenylsulfide with triflic anhydride in the presence of a base to form the sulfonium salt.

- Electrophilic Aromatic Substitution: A more complex synthetic route may involve the introduction of phenyl groups onto a thiophenol precursor through electrophilic aromatic substitution reactions.

- Photochemical Methods: Utilizing light to initiate reactions involving thiophenol derivatives can lead to the formation of sulfonium salts under mild conditions.

These methods highlight the compound's accessibility for research and industrial applications.

(4-Phenylthiophenyl)diphenylsulfonium triflate finds applications across various fields:

- Photoinitiators in Polymer Chemistry: It is used as a photoinitiator in UV-cured coatings and adhesives, facilitating polymerization upon exposure to light.

- Organic Synthesis: The compound serves as a reagent for introducing sulfonium functionalities into organic molecules, enhancing their reactivity.

- Material Science: Its unique properties allow for potential uses in developing advanced materials with specific electrical or optical characteristics.

Several compounds share structural similarities with (4-Phenylthiophenyl)diphenylsulfonium triflate. These include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Diphenyldimethylsulfonium chloride | Contains dimethyl groups instead of phenyl groups | Often used as a reagent in organic synthesis |

| Phenacylsulfonium salts | Contains acyl groups along with sulfonium center | Exhibits different reactivity due to carbonyl presence |

| Benzothiazole derivatives | Incorporates thiazole ring structures | Known for diverse biological activities |

The uniqueness of (4-Phenylthiophenyl)diphenylsulfonium triflate lies in its combination of aromaticity and sulfonium functionality, which may confer distinct reactivity patterns compared to these similar compounds.

Electronic Structure of the Sulfonium Center

The sulfonium center in (4-phenylthiophenyl)diphenylsulfonium triflate represents a positively charged sulfur atom bonded to three aromatic groups, creating a distinctive electronic environment that governs the compound's reactivity and photochemical properties [1] [2]. The sulfur atom adopts a tetrahedral geometry with sp3 hybridization, bearing a formal positive charge that significantly influences the electronic distribution throughout the molecular framework [10] [11].

Theoretical studies on triphenylsulfonium salts reveal that the sulfonium center exhibits unique orbital interactions dominated by π-back bonding mechanisms [12]. The positively charged sulfur atom creates an electron-deficient environment that can accept electron density from adjacent aromatic systems through resonance interactions [11] [12]. This electronic configuration results in calculated electron affinities ranging from 1.0 to 1.33 electron volts for sulfonium systems, promoting enhanced stability compared to neutral organosulfur compounds [52].

The electronic structure calculations demonstrate that the highest occupied molecular orbital energy levels are significantly influenced by the sulfonium center's electronic configuration [10] [52]. Time-dependent density functional theory calculations indicate that the first excited state of sulfonium compounds exhibits dissociating character, which is crucial for their function as photoacid generators [52]. The ionization potential increases with fluorination of associated counterions, enhancing the overall electronic stability of the sulfonium salt system [52].

| Electronic Property | Value | Source |

|---|---|---|

| Electron Affinity Range | 1.0-1.33 eV | [52] |

| Ionization Potential | Variable with counterion | [52] |

| Orbital Hybridization | sp3 tetrahedral | [10] [11] |

| Excited State Character | Dissociating | [52] |

The sulfonium center's electronic properties are further influenced by the coordination environment and the nature of the attached aromatic substituents [11] [29]. Nuclear magnetic resonance studies reveal significant downfield shifts of proton signals upon sulfonium formation, indicating substantial electronic deshielding effects [12]. The magnetic coupling constants observed in multinuclear experiments confirm the presence of through-bond interactions between the metal centers and sulfonium groups in coordination complexes [12].

π-Conjugated System Architecture

The π-conjugated system in (4-phenylthiophenyl)diphenylsulfonium triflate comprises an extended aromatic network that includes two diphenyl groups and a phenylthiophenyl substituent, creating a complex electronic architecture with significant implications for the compound's photochemical behavior [15] [17]. The conjugated system exhibits characteristics typical of push-pull chromophores, where electron-donating and electron-withdrawing groups interact through the extended π-electron framework [15].

The phenylthio substituent plays a crucial role in modulating the electronic properties of the conjugated system through mesomeric and inductive effects [19] [37]. Research demonstrates that phenylthio groups can stabilize adjacent carbanions through conjugative interactions, with resonance to polar ratios indicating significant electronic delocalization [19]. The phenylthio group exhibits electron-withdrawing properties through inductive effects while simultaneously participating in resonance stabilization of charged intermediates [19] [37].

Molecular orbital calculations reveal that the frontier molecular orbitals in conjugated sulfonium systems are distributed across the aromatic framework, with significant contributions from both the sulfonium center and the extended π-system [50] [51]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are critically dependent on the degree of conjugation and the electronic nature of the substituents [15] [17].

| Conjugation Parameter | Description | Effect |

|---|---|---|

| π-System Extension | Multiple aromatic rings | Enhanced absorption [15] |

| Push-Pull Character | Donor-acceptor interactions | Bathochromic shifts [15] |

| Resonance Effects | Phenylthio conjugation | Charge stabilization [19] |

| Orbital Distribution | HOMO-LUMO localization | Photochemical activity [50] |

The conjugated architecture enables efficient light absorption in the visible range, with π-conjugated sulfonium-based systems exhibiting large absorption coefficients and two-photon absorption cross-sections exceeding 600 Goeppert-Mayer units [15]. The extended conjugation facilitates energy transfer processes and enhances the quantum yield for photoacid generation, making these compounds particularly effective as photoinitiators [15] [54].

Structural studies indicate that the planarity and conformational flexibility of the conjugated system significantly influence the electronic coupling between different aromatic units [17] [18]. The presence of multiple phenyl rings creates opportunities for intramolecular π-π interactions that can affect the overall electronic structure and photophysical properties [17] [18].

Triflate Counterion Influence

The trifluoromethanesulfonate (triflate) counterion exerts profound influence on the electronic structure, stability, and reactivity of (4-phenylthiophenyl)diphenylsulfonium triflate through multiple mechanistic pathways [22] [24] [27]. The triflate anion, with its chemical formula CF3SO3−, represents an extremely stable polyatomic ion derived from triflic acid, which exhibits superacid properties [24] [27].

The triflate counterion's electronic influence manifests through its exceptional stability, which arises from resonance stabilization that distributes the negative charge symmetrically over three oxygen atoms [24]. Additional stabilization occurs through the trifluoromethyl group, which functions as a strong electron-withdrawing substituent using the sulfur atom as a bridging element [24] [27]. This electronic configuration creates an optimal charge separation that enhances the overall stability of the sulfonium salt [22] [25].

Molecular dynamics simulations demonstrate that triflate anions exhibit high affinity toward interfaces, adopting specific orientations that maximize electrostatic interactions with cationic species [23]. The counterion's behavior significantly affects the aggregation properties, with triflate-containing systems showing higher aggregation numbers and lower degrees of counterion dissociation compared to other anions [23] [26].

| Triflate Property | Characteristic | Impact |

|---|---|---|

| Thermal Stability | Up to 350°C | Enhanced stability [24] |

| Nucleophilicity | Moderate | Reaction participation [27] |

| Coordination Behavior | Weakly coordinating | Improved solubility [22] |

| Electronic Effects | Electron-withdrawing | Charge stabilization [24] |

The triflate counterion significantly influences the photochemical properties of sulfonium salts by affecting the energy levels of electronic transitions [22] [52]. Circularly polarized luminescence studies reveal that the counterion identity strongly modulates the emission characteristics, particularly in europium and samarium complexes where triflate coordination affects both the luminescence lifetime and quantum efficiency [22].

Research indicates that triflate anions can function as nucleophiles under appropriate conditions, participating in silyl group transfer reactions and other mechanistic pathways [27]. The nucleophilic character of triflate becomes particularly prominent when the anion is coordinated to metal centers or involved in specific chemical environments that enhance its reactivity [27].

The counterion's influence extends to the solid-state properties and crystallization behavior of sulfonium salts [25]. Triflate salts demonstrate exceptional thermal stability, with some systems remaining stable in air for extended periods at elevated temperatures, making them among the most thermally stable organic ionic materials known [25].

Structure-Property Relationships

The structure-property relationships in (4-phenylthiophenyl)diphenylsulfonium triflate are governed by the intricate interplay between the sulfonium center's electronic configuration, the extended π-conjugated system, and the triflate counterion's stabilizing influence [28] [31] [34]. These relationships determine the compound's photochemical efficiency, thermal stability, and suitability for various applications as a photoacid generator [4] [8].

The molecular architecture directly influences the photoinitiation efficiency through several interconnected mechanisms [54]. The electron-donating phenylthio substituent enhances the electron density of the aromatic system, facilitating intersystem crossing processes that are crucial for photoacid generation [15] [54]. The positioning effect of substituents significantly impacts the quantum yield for acid generation, with para-substitution patterns typically yielding higher efficiencies compared to meta-substitution arrangements [15].

Computational studies reveal that the frontier molecular orbital energy levels correlate directly with the compound's reactivity patterns [32] [50]. The highest occupied molecular orbital energy increases with electron-donating substituents, while the lowest unoccupied molecular orbital energy decreases, resulting in narrower band gaps that facilitate electronic transitions [32] [50]. These orbital energy relationships provide predictive capabilities for designing optimized photoacid generators [50] [54].

| Structure Parameter | Property Impact | Optimization Strategy |

|---|---|---|

| Substituent Position | Quantum yield variation | Para-substitution preferred [15] |

| Conjugation Length | Absorption wavelength | Extended π-systems [15] |

| Counterion Identity | Thermal stability | Triflate selection [25] |

| Molecular Symmetry | Crystallization tendency | Controlled symmetry [28] |

The relationship between molecular structure and thermal stability demonstrates clear correlations with steric hindrance and electronic effects [25] [14]. Triarylsulfonium salts with sterically demanding substituents exhibit dramatically enhanced alkaline resistance, with some compounds showing 25-fold improvements compared to conventional quaternary ammonium systems [14]. The decomposition mechanism proceeds primarily through nucleophilic ipso-substitution by methoxide anions, which can be sterically hindered through appropriate substituent design [14].

Solubility properties exhibit strong dependence on molecular symmetry and substituent patterns [28]. Lower symmetry structures tend toward amorphous character with enhanced solubility, while higher symmetry generally facilitates crystallization but may reduce solubility through decreased polarity [28]. The balance between these factors requires careful optimization for specific applications [28] [25].

The photochemical structure-activity relationships demonstrate that the most efficient initiators are characterized by low extinction coefficient nπ* singlet states and accessible triplet states with similar electronic character [54]. The strongly divergent absorptivities among different photoinitiators underscore that molecular absorptivity alone cannot predict reactivity at specific wavelengths [54]. Instead, the complete electronic structure, including excited state dynamics and intersystem crossing efficiency, determines the overall photoinitiation performance [54] [15].